

# 4-(Carboxyvin-2-YL)phenylboronic acid chemical properties and stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Carboxyvin-2-YL)phenylboronic acid

Cat. No.: B069611

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## In-Depth Technical Guide: 4-(Carboxyvin-2-YL)phenylboronic Acid

Disclaimer: This technical guide provides a summary of the publicly available information on **4-(Carboxyvin-2-YL)phenylboronic acid**, also known as 4-(trans-2-Carboxyvinyl)phenylboronic acid. It is important to note that detailed experimental data, such as specific solubility values, pKa, and comprehensive stability studies, are not readily available in the public domain.

Therefore, some information presented herein is based on the general chemical properties of phenylboronic acids and should be considered as such. Researchers and drug development professionals are advised to conduct their own experimental verification for critical applications.

## Core Chemical Properties

4-(trans-2-Carboxyvinyl)phenylboronic acid is a bifunctional organic compound containing both a boronic acid and a carboxylic acid moiety, attached to a phenyl ring via a vinyl linker. This structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

## Physicochemical Data

The known quantitative data for 4-(trans-2-Carboxyvinyl)phenylboronic acid are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(E)-3-(4-boronophenyl)prop-2-enoic acid	
Synonyms	4-(2-Carboxy-(E)-ethenyl)benzeneboronic acid, 4-(E-2-Carboxyvinyl)phenylboronic acid	[1]
CAS Number	159896-15-8	[1]
Chemical Formula	C <sub>9</sub> H <sub>9</sub> BO <sub>4</sub>	[1]
Molecular Weight	191.98 g/mol	[1]
Appearance	Solid	[1]
Melting Point	187-193 °C	[1]
Storage Temperature	2-8°C	[1]

## Spectroscopic Data

Detailed experimental spectra for 4-(trans-2-Carboxyvinyl)phenylboronic acid are not widely published. The following represents expected spectroscopic characteristics based on its structure and data from related compounds.

- <sup>1</sup>H NMR:** Expected signals would include peaks in the aromatic region (around 7-8 ppm) corresponding to the protons on the phenyl ring, vinylic protons (around 6-8 ppm with characteristic trans coupling), and a broad singlet for the acidic protons of the boronic acid and carboxylic acid groups.
- <sup>13</sup>C NMR:** Aromatic and vinylic carbons would appear in the range of 120-150 ppm. The carbonyl carbon of the carboxylic acid would be expected at a higher chemical shift (around 170 ppm). The carbon atom attached to the boron atom would also have a characteristic chemical shift.

- **FT-IR:** Characteristic vibrational bands would be expected for the O-H stretching of the carboxylic acid and boronic acid (broad band around 3000-3500  $\text{cm}^{-1}$ ), C=O stretching of the carboxylic acid (around 1700  $\text{cm}^{-1}$ ), C=C stretching of the vinyl group (around 1630  $\text{cm}^{-1}$ ), and B-O stretching (around 1350  $\text{cm}^{-1}$ ).
- **Mass Spectrometry:** The fragmentation pattern of phenylboronic acids in mass spectrometry can be complex. For 4-(trans-2-Carboxyvinyl)phenylboronic acid, fragmentation would likely involve loss of water,  $\text{CO}_2$ , and potentially cleavage of the vinyl linker. The most intense fragments for the parent phenylboronic acid upon electron transfer are  $\text{BO}^-$  and  $\text{BO}_2^-$ .<sup>[2]</sup>

## Stability and Handling

### Stability Profile

Detailed stability studies on 4-(trans-2-Carboxyvinyl)phenylboronic acid are not publicly available. However, based on the general behavior of phenylboronic acids, the following can be inferred:

- **Moisture Sensitivity:** Phenylboronic acids are known to be sensitive to moisture and can undergo dehydration to form cyclic anhydrides called boroxines. It is recommended to handle this compound under a dry, inert atmosphere.
- **Thermal Stability:** The melting point suggests a reasonable degree of thermal stability. However, prolonged heating can promote dehydration to the boroxine.
- **Light Sensitivity:** While specific photostability data is unavailable, it is good practice to store the compound protected from light.
- **Oxidative Stability:** Boronic acids can be susceptible to oxidation. The presence of a carboxyl group might influence its oxidative stability.<sup>[3]</sup>

### Storage and Handling Recommendations

- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.<sup>[1]</sup> Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation due to moisture and air.

- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

## Experimental Protocols

Detailed, validated experimental protocols for 4-(trans-2-Carboxyvinyl)phenylboronic acid are not available in the literature. The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction, a common application for this class of compounds. Note: This protocol is illustrative and would require optimization for specific substrates.

### General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple 4-(trans-2-Carboxyvinyl)phenylboronic acid with an aryl halide.

Materials:

- 4-(trans-2-Carboxyvinyl)phenylboronic acid
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ )
- Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

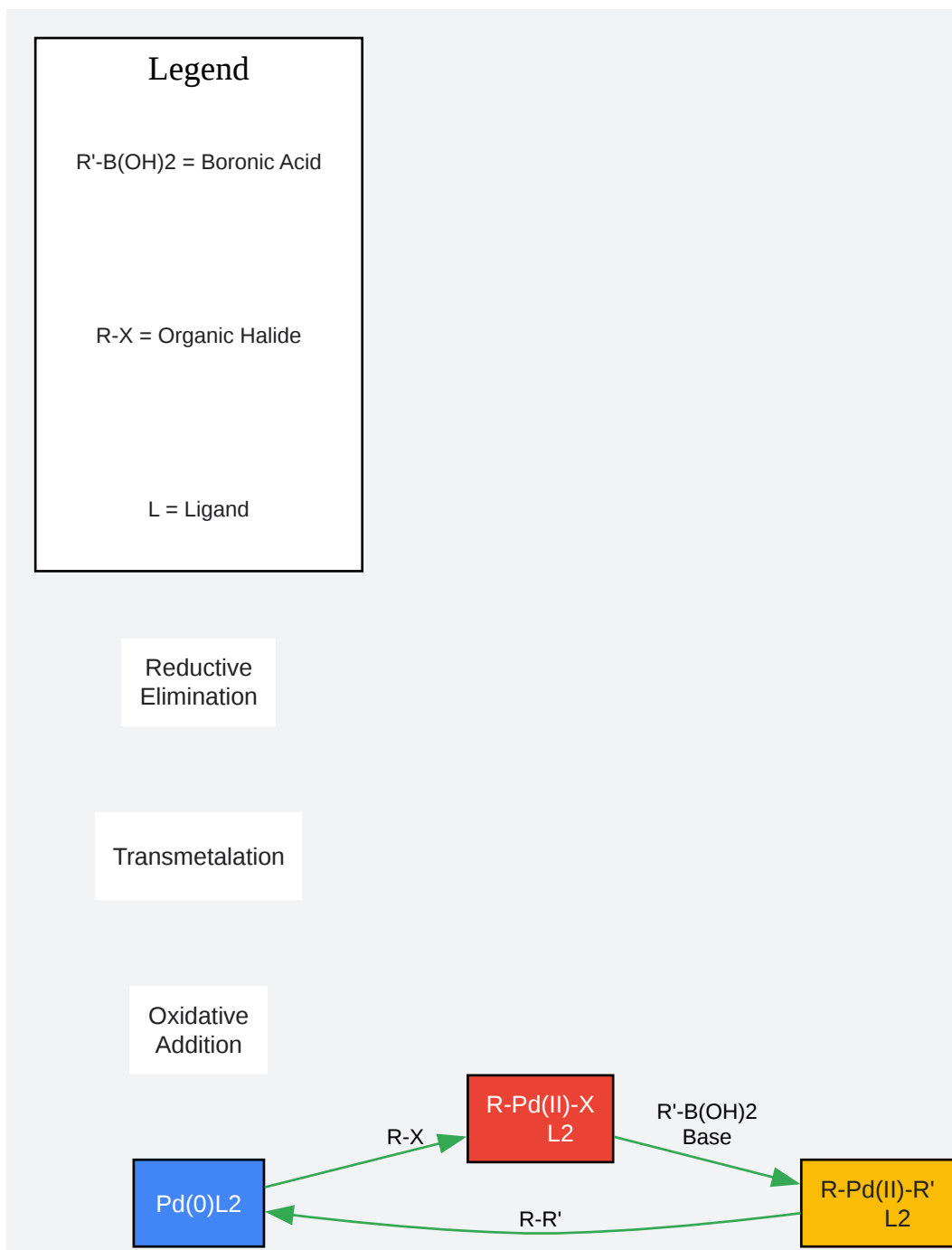
- To a flame-dried Schlenk flask, add 4-(trans-2-Carboxyvinyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Evacuate and backfill the flask with an inert gas three times.

- Add the palladium catalyst (typically 1-5 mol%) under a positive pressure of inert gas.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.
- Characterize the purified product using spectroscopic methods (NMR, IR, MS).

## Visualizations

### Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.



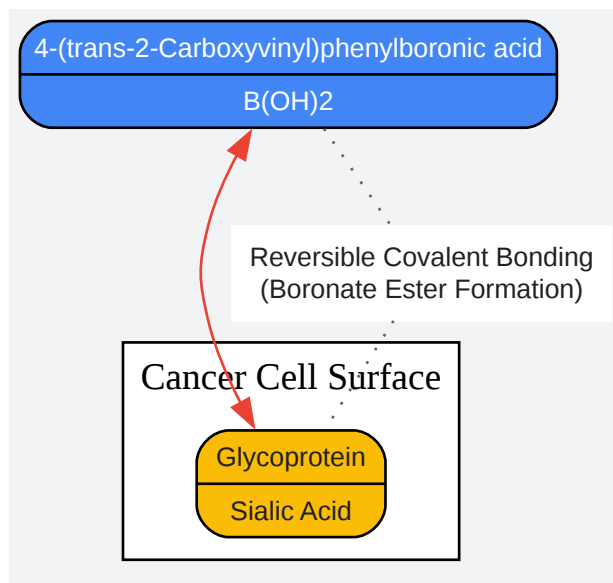
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Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Conceptual Interaction with Cell Surface Sialic Acids

Phenylboronic acids are known to interact with cis-diols, such as those found in saccharides. This property is exploited for targeting cancer cells, which often overexpress sialic acids on

their surface.



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Caption: Conceptual diagram of the reversible interaction between a phenylboronic acid and a sialic acid residue on a cell surface glycoprotein.

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## References

- 1. 4-(trans-2-Carboxyvinyl)phenylboronic acid 159896-15-8 [sigmaaldrich.com]
- 2. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Carboxyvin-2-YL)phenylboronic acid chemical properties and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069611#4-carboxyvin-2-yl-phenylboronic-acid-chemical-properties-and-stability]

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